3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-acetamidoethyl)propanamide

Description

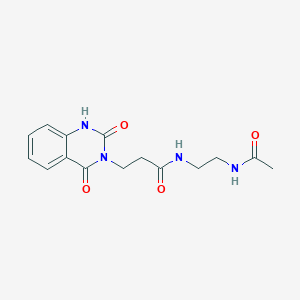

This compound features a tetrahydroquinazolinone core (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl) linked to a propanamide chain substituted with a 2-acetamidoethyl group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

N-(2-acetamidoethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-10(20)16-7-8-17-13(21)6-9-19-14(22)11-4-2-3-5-12(11)18-15(19)23/h2-5H,6-9H2,1H3,(H,16,20)(H,17,21)(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBZHMGNWDJHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-acetamidoethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

- Molecular Formula : C₁₃H₁₄N₂O₄

- Molecular Weight : 262.26 g/mol

- CAS Number : 188789-54-0

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway often includes the formation of the tetrahydroquinazoline core followed by functionalization to introduce the acetamidoethyl group.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of tetrahydroquinazoline can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds have been reported in the range of 625–1250 µg/mL against Staphylococcus aureus and other pathogens .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 |

| Compound B | E. faecalis | 1250 |

| Compound C | P. aeruginosa | 312.5 |

Antifungal Activity

The antifungal potential of related compounds has also been explored. For example:

- Activity Against Candida albicans : Compounds similar to the target compound have shown significant antifungal activity with MIC values as low as 156.25 µg/mL .

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| Compound D | C. albicans | 156.25 |

Case Studies

- Study on Antimicrobial Efficacy : In a study conducted on various derivatives of tetrahydroquinazoline, it was found that certain modifications significantly enhanced antibacterial activity against resistant strains of bacteria . The study highlighted the structure-activity relationship (SAR) that guided further modifications.

- Antifungal Screening : Another study focused on the antifungal properties of similar compounds against clinical isolates of C. albicans and demonstrated a promising antifungal profile with several derivatives exhibiting potent activity .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a tetrahydroquinazoline core with multiple functional groups that contribute to its biological activity. The molecular formula is , and it features both keto and amide functionalities that are crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-acetamidoethyl)propanamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that derivatives of tetrahydroquinazoline can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

- Case Studies : A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Broad-Spectrum Efficacy : It has shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests potential use as a lead compound for developing new antibiotics .

- Mechanism Insights : The antimicrobial action is hypothesized to be due to the inhibition of bacterial DNA synthesis and disruption of cell membrane integrity .

Potential Future Applications

Given its promising biological activities, further research is warranted to explore:

- Drug Development : The compound could serve as a scaffold for developing novel anticancer or antimicrobial agents.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects could lead to enhanced efficacy and reduced side effects in therapeutic applications.

Comparison with Similar Compounds

K221-2616 (3-(2,4-Dioxo-1,2,3,4-Tetrahydroquinazolin-3-yl)-N-Pentylpropanamide)

N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide

- Structural Difference: Shorter acetamide chain (vs. propanamide) and a dichlorophenylmethyl group on the quinazolinone nitrogen.

- The shorter chain reduces conformational flexibility, which may restrict binding to larger enzyme pockets .

Propanamide Substituent Variations

N-(3-Methoxypropyl)-3-[1-(3-Nitrobenzyl)-2,4-Dioxo-1,4-Dihydroquinazolin-3-yl]Propanamide

- Structural Difference: Propanamide nitrogen is substituted with a 3-methoxypropyl group, and the quinazolinone nitrogen bears a 3-nitrobenzyl moiety.

- Impact: The nitrobenzyl group introduces strong electron-withdrawing effects, altering the electronic environment of the quinazolinone core. The 3-methoxypropyl substituent balances moderate lipophilicity with ether-based polarity, improving metabolic stability compared to purely alkyl chains .

N-(2-Furylmethyl)-3-[1-(3-Nitrobenzyl)-2,4-Dioxo-1,4-Dihydroquinazolin-3-yl]Propanamide

- Structural Difference : A furylmethyl group replaces the 2-acetamidoethyl substituent.

- However, the lack of a polar acetamide group reduces solubility .

Functional Group Additions

3-(1-{[(2-Chloro-4-Methylphenyl)Carbamoyl]Methyl}-2,4-Dioxo-1,2,3,4-Tetrahydroquinazolin-3-yl)-N-(3-Methoxypropyl)Propanamide

- Structural Difference: A chlorophenylcarbamoyl group is added to the quinazolinone nitrogen.

- Impact : The chlorophenyl group enhances lipophilicity and may improve binding to hydrophobic pockets in targets like kinases or proteases. However, the increased molecular weight (486.948 g/mol) could reduce bioavailability .

Key Comparative Data

Q & A

Basic: What are the standard synthetic routes and characterization methods for this compound?

Answer:

The synthesis typically involves multi-step organic reactions starting with functionalization of the tetrahydroquinazoline core. Key steps include:

- Amide coupling between the tetrahydroquinazoline intermediate and the acetamidoethyl group under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) .

- Purification via column chromatography or recrystallization to isolate the product .

Characterization requires: - HPLC for purity assessment (>95% recommended for biological assays) .

- 1H/13C NMR to confirm substituent positions and structural integrity .

- Mass spectrometry (MS) for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Yield optimization involves systematic variation of:

- Temperature : Microwave-assisted synthesis (e.g., 80–120°C) reduces reaction time by 30–50% compared to conventional heating .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for amide bond formation .

- Catalysts : Use of HOBt/DCC or EDCI for efficient coupling without racemization .

Methodological approach : Design a factorial experiment (e.g., 2^3 design) to test temperature, solvent, and catalyst combinations, followed by ANOVA to identify significant factors .

Basic: What in vitro assays are recommended to assess biological activity?

Answer:

- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme inhibition studies : Screen against kinases or proteases linked to the tetrahydroquinazoline scaffold’s known targets (e.g., HDACs) .

- Docking simulations : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Advanced: How to resolve contradictions between NMR and HPLC purity data?

Answer:

Discrepancies often arise from:

- Residual solvents in NMR samples, falsely inflating purity. Re-dry samples under vacuum before analysis .

- Isomeric impurities undetectable by HPLC. Use 2D NMR (e.g., HSQC, COSY) to identify stereochemical impurities .

- Degradation during analysis : Confirm HPLC mobile phase compatibility (e.g., avoid acidic conditions if the compound is pH-labile) .

Advanced: How to design experiments to study environmental fate and degradation pathways?

Answer:

Adopt methodologies from Project INCHEMBIOL :

- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS.

- Biotic transformation : Use soil microcosms or activated sludge systems to identify microbial metabolites.

- Ecotoxicity : Perform Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity .

Basic: What methods determine solubility and formulation stability?

Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or simulated gastric fluid, analyzed via UV-Vis spectroscopy .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization improves long-term storage .

Advanced: How to establish structure-activity relationships (SAR) for substituent modifications?

Answer:

- Systematic substitution : Replace the acetamidoethyl group with alkyl/aryl variants and test activity .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., chloro, methoxy) to biological activity using regression models .

- Co-crystallization : Obtain X-ray structures of ligand-target complexes to guide rational design .

Basic: What are the stability considerations under physiological conditions?

Answer:

- pH stability : Test in buffers (pH 1–10) to simulate gastrointestinal and systemic environments. Tetrahydroquinazoline derivatives are often stable at neutral pH but hydrolyze under extreme acidity .

- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound via LC-MS/MS .

Advanced: What challenges arise in scaling up synthesis from mg to gram scale?

Answer:

- Exothermic reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway during amide coupling .

- Purification bottlenecks : Replace column chromatography with fractional crystallization or continuous flow systems .

- Impurity profiling : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

Advanced: How to identify and characterize metabolites in preclinical models?

Answer:

- In vitro models : Use liver microsomes (human/rat) with NADPH cofactor for Phase I metabolism studies .

- Metabolite ID : Employ high-resolution MS (Q-TOF) and MS/MS fragmentation to detect hydroxylation or dealkylation products .

- Quantification : Develop a validated LC-MS method for major metabolites in plasma/urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.